molecular formula C24H19N3O3 B4027150 N-(2-methyl-4-nitrophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide

N-(2-methyl-4-nitrophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide

Cat. No.: B4027150
M. Wt: 397.4 g/mol
InChI Key: YEXQDFMHVXOYSF-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Amidation: Formation of the carboxamide group.

    Quinoline Formation: Cyclization to form the quinoline ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the nitro group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound might exhibit similar activities.

Medicine

In medicinal chemistry, it could be investigated for potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and interfere with biological pathways. For example, they might inhibit DNA synthesis in microbes or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

N-(2-methyl-4-nitrophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-15-7-3-4-8-18(15)23-14-20(19-9-5-6-10-22(19)25-23)24(28)26-21-12-11-17(27(29)30)13-16(21)2/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXQDFMHVXOYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methyl-4-nitrophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide
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N-(2-methyl-4-nitrophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide
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N-(2-methyl-4-nitrophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide
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N-(2-methyl-4-nitrophenyl)-2-(2-methylphenyl)quinoline-4-carboxamide

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